![molecular formula C14H22N2O2S B5312558 N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide](/img/structure/B5312558.png)
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, commonly known as MPEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
MPEP has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Fragile X syndrome, and addiction. In Parkinson's disease, MPEP has been shown to improve motor function and reduce the loss of dopaminergic neurons. In Fragile X syndrome, MPEP has been shown to improve cognitive function and reduce hyperactivity. In addiction, MPEP has been shown to reduce drug-seeking behavior and relapse.
Mechanism of Action
MPEP selectively antagonizes N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which is a G protein-coupled receptor that is widely expressed in the brain. N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide is involved in the regulation of synaptic plasticity, which is important for learning and memory. MPEP binds to the allosteric site on N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which inhibits the receptor's activity. This leads to a reduction in the release of glutamate, which is a neurotransmitter that is involved in many neurological processes.
Biochemical and Physiological Effects
MPEP has been shown to have various biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate, which can lead to a reduction in excitotoxicity. Excitotoxicity is a process in which excessive release of glutamate can lead to neuronal damage and death. MPEP has also been shown to reduce inflammation in the brain, which can contribute to the development of neurological disorders.
Advantages and Limitations for Lab Experiments
MPEP has several advantages for use in lab experiments. It is a selective antagonist of N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide, which allows for the specific targeting of this receptor. It is also a small molecule drug that can easily penetrate the blood-brain barrier, which is important for studying neurological disorders. However, MPEP also has some limitations. It has a short half-life, which can make it difficult to maintain a consistent concentration in the brain. It also has some off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of MPEP. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and selective N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide antagonists that can overcome the limitations of MPEP. Additionally, the development of imaging techniques that can visualize the binding of MPEP to N-{1-[4-(1-piperidinyl)phenyl]ethyl}methanesulfonamide in vivo would be valuable for studying the pharmacokinetics and pharmacodynamics of this drug.
Synthesis Methods
The synthesis of MPEP involves the reaction of 4-(1-piperidinyl)benzaldehyde with 2-(methylsulfonyl)ethylamine in the presence of a reducing agent. The reaction yields MPEP as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce MPEP in large quantities and with high purity, making it suitable for use in scientific research.
properties
IUPAC Name |
N-[1-(4-piperidin-1-ylphenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-12(15-19(2,17)18)13-6-8-14(9-7-13)16-10-4-3-5-11-16/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQRIWKQLVORPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCCC2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
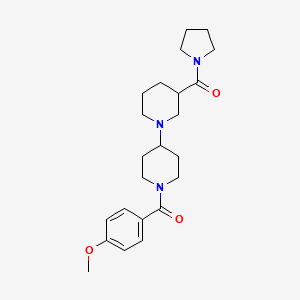
![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)
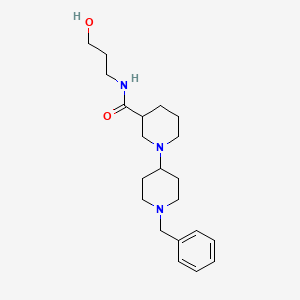

![8-[(pentamethylphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5312534.png)
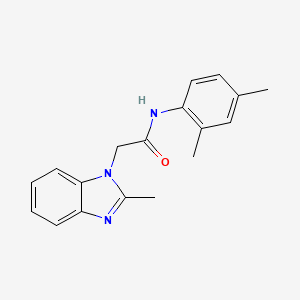
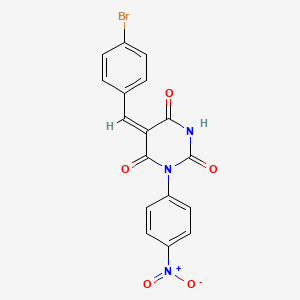
![1-phenyl-4-{4-[(phenylsulfonyl)methyl]benzoyl}piperazine](/img/structure/B5312545.png)
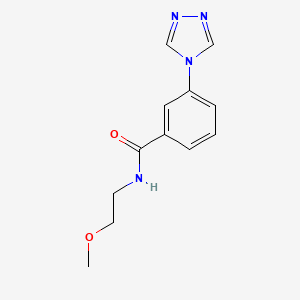
![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5312569.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)